molecular formula C27H40N2O3 B14344095 3-(4-{(E)-[4-(Dodecyloxy)phenyl]diazenyl}phenoxy)propan-1-ol CAS No. 92412-46-9

3-(4-{(E)-[4-(Dodecyloxy)phenyl]diazenyl}phenoxy)propan-1-ol

Cat. No.: B14344095
CAS No.: 92412-46-9
M. Wt: 440.6 g/mol
InChI Key: SIEJDCDGBZYBJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-{(E)-[4-(Dodecyloxy)phenyl]diazenyl}phenoxy)propan-1-ol is an organic compound that belongs to the class of azo compounds These compounds are characterized by the presence of a diazenyl group (-N=N-) attached to aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-{(E)-[4-(Dodecyloxy)phenyl]diazenyl}phenoxy)propan-1-ol typically involves the following steps:

    Diazotization: The process begins with the diazotization of an aromatic amine to form a diazonium salt. This is achieved by reacting the aromatic amine with nitrous acid under acidic conditions.

    Coupling Reaction: The diazonium salt is then coupled with a phenol derivative to form the azo compound. The reaction is usually carried out in an alkaline medium to facilitate the coupling process.

    Alkylation: The resulting azo compound is then alkylated with a dodecyloxy group using an appropriate alkylating agent.

    Hydroxylation: Finally, the compound is hydroxylated to introduce the hydroxyl group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(4-{(E)-[4-(Dodecyloxy)phenyl]diazenyl}phenoxy)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The azo group can be reduced to form the corresponding amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

3-(4-{(E)-[4-(Dodecyloxy)phenyl]diazenyl}phenoxy)propan-1-ol has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(4-{(E)-[4-(Dodecyloxy)phenyl]diazenyl}phenoxy)propan-1-ol involves its interaction with molecular targets and pathways in biological systems. The compound can interact with enzymes and proteins, leading to the modulation of various biochemical pathways. The presence of the azo group allows it to participate in redox reactions, which can influence cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-{(E)-[4-(Dodecyloxy)phenyl]diazenyl}benzoic acid
  • 3-(4-{[4-(Dodecyloxy)phenyl]ethynyl}phenoxy)-1-propanol

Uniqueness

3-(4-{(E)-[4-(Dodecyloxy)phenyl]diazenyl}phenoxy)propan-1-ol is unique due to the presence of both the dodecyloxy and hydroxyl groups, which confer distinct chemical and physical properties

Properties

CAS No.

92412-46-9

Molecular Formula

C27H40N2O3

Molecular Weight

440.6 g/mol

IUPAC Name

3-[4-[(4-dodecoxyphenyl)diazenyl]phenoxy]propan-1-ol

InChI

InChI=1S/C27H40N2O3/c1-2-3-4-5-6-7-8-9-10-11-22-31-26-17-13-24(14-18-26)28-29-25-15-19-27(20-16-25)32-23-12-21-30/h13-20,30H,2-12,21-23H2,1H3

InChI Key

SIEJDCDGBZYBJG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.